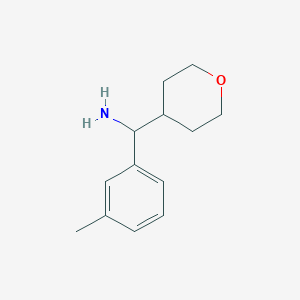

(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine

Description

(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine is a secondary amine featuring a tetrahydro-2H-pyran-4-yl group linked to a methanamine backbone, which is further substituted with an m-tolyl (meta-methylphenyl) aromatic ring. This compound belongs to a class of structurally diverse amines with applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor ligands. The tetrahydro-2H-pyran moiety contributes to conformational rigidity and modulates lipophilicity, while the m-tolyl group introduces steric and electronic effects that influence binding interactions with biological targets .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(3-methylphenyl)-(oxan-4-yl)methanamine |

InChI |

InChI=1S/C13H19NO/c1-10-3-2-4-12(9-10)13(14)11-5-7-15-8-6-11/h2-4,9,11,13H,5-8,14H2,1H3 |

InChI Key |

OKQSDCXJZBMJEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2CCOCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine typically involves the reaction of tetrahydropyran derivatives with m-tolylmethanamine under controlled conditions. One common method involves the use of a catalytic hydrogenation process, where the starting materials are subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Structural Differences :

- Aromatic Substituents : The m-tolyl group (methyl at meta position) enhances lipophilicity compared to para-methoxyphenyl (more polar due to -OCH₃) .

- Amine Configuration : Primary amines (e.g., ) exhibit higher reactivity in coupling reactions, while secondary/tertiary amines (e.g., ) may improve metabolic stability .

- Pyran Modifications : Ethyl or cyclohexyl substitutions on the pyran ring () alter steric bulk, affecting target binding .

Pharmacological and Physicochemical Properties

Key Trends :

- Bioactivity : Tertiary amines (e.g., N-benzyl derivatives) show enhanced selectivity in receptor binding due to steric effects .

Biological Activity

(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine is an organic compound with the molecular formula C13H19NO. Its structure features a tetrahydropyran ring, an m-tolyl group, and an amine functional group, which contribute to its potential biological activities. This article explores the compound's biological activity, including its interactions with enzymes and receptors, as well as its potential therapeutic applications.

Chemical Structure and Properties

The unique structural characteristics of this compound position it as a candidate for various biological interactions. The presence of the tetrahydropyran ring allows for flexibility in binding to biological targets, while the m-tolyl group may enhance lipophilicity and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 219.30 g/mol |

| Structural Features | Tetrahydropyran ring, m-tolyl group, amine functional group |

Biological Activity

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Initial studies suggest that it may inhibit specific enzyme activities, thereby modulating biochemical pathways relevant to disease processes.

The compound's mechanism of action likely involves binding to active or allosteric sites on target proteins. Such interactions can lead to:

- Enzyme inhibition : Potentially affecting metabolic pathways.

- Receptor modulation : Influencing signaling pathways associated with various physiological responses.

Case Studies and Research Findings

Recent investigations have focused on the compound's efficacy against specific pathogens and its potential therapeutic applications.

-

Antimicrobial Activity :

A study evaluated the compound's ability to inhibit the growth of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined, indicating effective antimicrobial properties.Compound MIC (µM) This compound TBD -

Cytotoxicity Assessment :

The cytotoxic effects of the compound were assessed using HepG2 liver cancer cells. The concentration required for 20% inhibition (IC20) was measured to evaluate selectivity against eukaryotic cells.Cell Line IC20 (µM) HepG2 TBD -

Structure-Activity Relationship (SAR) :

A series of analogs were synthesized to explore modifications that could enhance biological activity while reducing toxicity. This involved altering substituents on the tetrahydropyran ring and evaluating their effects on enzyme inhibition and receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.